Enhanced Reactivity in Cross-Coupling: Vinyl Iodide vs. Vinyl Bromide and Chloride
In palladium-catalyzed cross-coupling reactions such as Stille, Heck, and Sonogashira couplings, the reactivity of vinyl halides follows the order iodide > bromide > chloride, a trend directly correlated with carbon-halogen bond strength [1]. Benzene, (1-iodoethenyl)-, as a vinyl iodide, exhibits a significantly faster rate of oxidative addition to Pd(0) compared to its bromo and chloro analogs [1]. This higher intrinsic reactivity allows for couplings to proceed under milder conditions (lower temperatures, shorter reaction times) and often with reduced catalyst loadings, translating to superior synthetic efficiency and broader substrate scope [1].
| Evidence Dimension | Relative reactivity in oxidative addition to Pd(0) |
|---|---|
| Target Compound Data | High (Iodide) |
| Comparator Or Baseline | Moderate (Bromide) / Low (Chloride) |
| Quantified Difference | Reactivity order: I > Br > Cl (qualitative, based on bond strength) |
| Conditions | Palladium-catalyzed cross-coupling (Stille, Heck, Sonogashira) |
Why This Matters
Procurement of the vinyl iodide variant ensures the highest probability of successful coupling under the mildest possible conditions, reducing optimization time and mitigating decomposition of sensitive functional groups.
- [1] Wikipedia. Vinyl iodide functional group. Retrieved from https://en.wikipedia.org/wiki/Vinyl_iodide_functional_group. View Source
